molecular formula C22H20N4O2S2 B11627399 2-(dimethylamino)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-(dimethylamino)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11627399
M. Wt: 436.6 g/mol
InChI Key: OALBAEBECQXROB-VKAVYKQESA-N
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Description

The compound (5Z)-5-{[2-(DIMETHYLAMINO)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that combines a pyrido[1,2-a]pyrimidine core with a thiazolidinone ring, making it an interesting subject for research in medicinal chemistry and material science.

Properties

Molecular Formula

C22H20N4O2S2

Molecular Weight

436.6 g/mol

IUPAC Name

(5Z)-5-[[2-(dimethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H20N4O2S2/c1-24(2)19-16(20(27)25-12-7-6-10-18(25)23-19)14-17-21(28)26(22(29)30-17)13-11-15-8-4-3-5-9-15/h3-10,12,14H,11,13H2,1-2H3/b17-14-

InChI Key

OALBAEBECQXROB-VKAVYKQESA-N

Isomeric SMILES

CN(C)C1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=CC=C4

Canonical SMILES

CN(C)C1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[2-(DIMETHYLAMINO)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the thiazolidinone ring. Key steps include condensation reactions, cyclization, and functional group modifications under controlled conditions. Specific reagents and catalysts are employed to ensure high yield and purity of the final product .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for efficiency and cost-effectiveness. This involves the use of automated reactors, continuous flow systems, and advanced purification techniques. The scalability of the synthesis is crucial for producing large quantities of the compound for commercial applications .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[2-(DIMETHYLAMINO)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives .

Mechanism of Action

The mechanism of action of (5Z)-5-{[2-(DIMETHYLAMINO)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-{[2-(DIMETHYLAMINO)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: stands out due to its unique combination of a pyrido[1,2-a]pyrimidine core and a thiazolidinone ring. This structure imparts specific chemical and biological properties that are not commonly found in other compounds .

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